molecular formula C7H11NO2 B3029935 (S)-Methyl 4-methylenepyrrolidine-2-carboxylate CAS No. 84348-40-3

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate

Cat. No. B3029935
CAS RN: 84348-40-3
M. Wt: 141.17
InChI Key: LJGDVVRRCYVQKF-LURJTMIESA-N
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Description

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate, also known as MPMC, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This molecule has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for drug development.

Scientific Research Applications

Catalysts in Asymmetric Michael Additions

One of the notable applications of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate derivatives is their use as catalysts. In a study, homochiral methyl 4-aminopyrrolidine-2-carboxylates were obtained through asymmetric (3 + 2) cycloadditions and were found to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes. This research highlights the utility of these compounds in modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Trail Pheromone in Leaf-Cutting Ants

Methyl 4-methylpyrrole-2-carboxylate, a compound structurally similar to (S)-Methyl 4-methylenepyrrolidine-2-carboxylate, has been identified as a volatile trail pheromone in leaf-cutting ants. Its natural and synthetic forms have demonstrated strong trail-following activity in a laboratory colony of Atta cephalotes (Riley, Silverstein, Carroll, & Carroll, 1974).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, which include (S)-Methyl 4-methylenepyrrolidine-2-carboxylate analogs, are useful in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. A study demonstrated their synthesis and conversion to various intermediates like 4-fluoropyrrolidine-2-carboxamides, proving their relevance in the field (Singh & Umemoto, 2011).

Ligand in Copper-Catalyzed N-Arylation

(S)-N-methylpyrrolidine-2-carboxylate, related to (S)-Methyl 4-methylenepyrrolidine-2-carboxylate, has been identified as an efficient ligand for copper-catalyzed Goldberg-type N-arylation of amides. This highlights its importance in synthesizing a variety of N-arylamides under mild conditions (Wang, Liu, Wang, Ma, & Zhang, 2010).

Synthesis of Functionalized 4-Methylenepyrrolidines

Research into the synthesis of functionalized 4-methylenepyrrolidines, closely related to (S)-Methyl 4-methylenepyrrolidine-2-carboxylate, has demonstrated that the stability and reactivity of amide anions can selectively influence the formation of these compounds. This research contributes significantly to the understanding of the chemical behavior of these molecules (Hassner, Usak, Kumareswaran, & Friedman, 2004).

properties

IUPAC Name

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h6,8H,1,3-4H2,2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGDVVRRCYVQKF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=C)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297423
Record name 4-Methylene-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate

CAS RN

84348-40-3
Record name 4-Methylene-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84348-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylene-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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